![molecular formula C19H17NO B6353229 1-[(2,6-Dimethyl-phenylimino)-methyl]-naphthalen-2-ol CAS No. 20772-81-0](/img/structure/B6353229.png)
1-[(2,6-Dimethyl-phenylimino)-methyl]-naphthalen-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,6-Dimethyl-phenylimino)-methyl]-naphthalen-2-ol, more commonly referred to as DMPN, is an organic compound that has been studied for its various applications in scientific research. DMPN is an important intermediate in the synthesis of a variety of compounds and has been used as a catalyst in organic synthesis. It has also been studied for its potential use in drug design and development, as well as for its biochemical and physiological effects.
Applications De Recherche Scientifique
DMPN has been studied for its potential use in drug design and development. It has been used as an intermediate in the synthesis of a variety of compounds, including antibiotics, antivirals, and anti-cancer drugs. DMPN has also been studied for its potential use as a catalyst in organic synthesis. It has been used to catalyze the formation of a variety of compounds, including heterocyclic compounds, polymers, and polysaccharides. Additionally, DMPN has been studied for its potential use in the synthesis of biologically active compounds, such as neurotransmitters and hormones.
Mécanisme D'action
The mechanism of action of DMPN is not fully understood. However, it is believed that DMPN acts as an electron donor, donating electrons to the reaction mixture and facilitating the formation of new compounds. Additionally, DMPN is believed to act as an acid catalyst, protonating the reactants and increasing the rate of reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of DMPN have not been fully studied. However, it is believed that DMPN may have a variety of effects on the body, including the inhibition of certain enzymes and the activation of other enzymes. Additionally, DMPN may have an effect on the production of hormones, neurotransmitters, and other biologically active compounds.
Avantages Et Limitations Des Expériences En Laboratoire
The use of DMPN in laboratory experiments has a number of advantages. DMPN is relatively inexpensive, and it is readily available from chemical suppliers. Additionally, DMPN is a relatively stable compound, making it suitable for use in a variety of reactions. However, DMPN has a number of limitations, including its potential toxicity and the fact that it is not water soluble.
Orientations Futures
There are a number of potential future directions for the study of DMPN. These include further studies of its biochemical and physiological effects, as well as its potential use in drug design and development. Additionally, further research could be conducted on the mechanism of action of DMPN and its potential applications in organic synthesis. Finally, further research could be conducted on the potential toxicity of DMPN and its potential use as an intermediate in the synthesis of other compounds.
Méthodes De Synthèse
DMPN can be synthesized through a variety of methods, including the Fischer indole synthesis, the Friedel-Crafts reaction, and the Wittig reaction. The Fischer indole synthesis involves the reaction of an aldehyde or ketone with an aromatic amine to form an indole. The Friedel-Crafts reaction involves the reaction of an aromatic compound with an alkyl halide to form an alkylated aromatic compound. The Wittig reaction involves the reaction of an aldehyde with a phosphonium salt to form an alkene. Each of these methods can be used to synthesize DMPN, and the choice of method depends on the desired product and the availability of the necessary reactants.
Propriétés
IUPAC Name |
1-[(2,6-dimethylphenyl)iminomethyl]naphthalen-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO/c1-13-6-5-7-14(2)19(13)20-12-17-16-9-4-3-8-15(16)10-11-18(17)21/h3-12,21H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWGYZHZVVSLTAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N=CC2=C(C=CC3=CC=CC=C32)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[(2,6-Dimethylphenyl)imino]methyl}-2-naphthol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


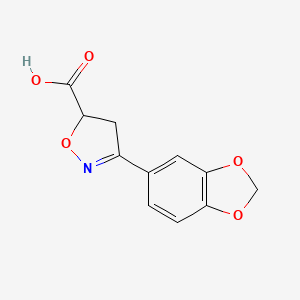
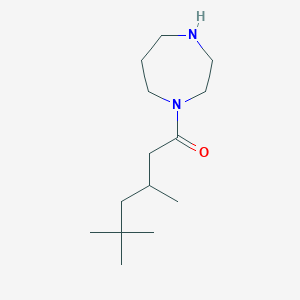

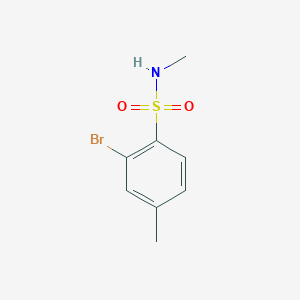
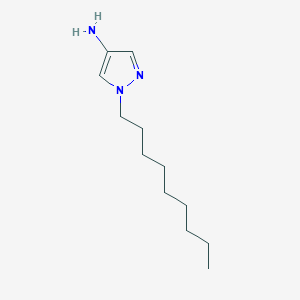
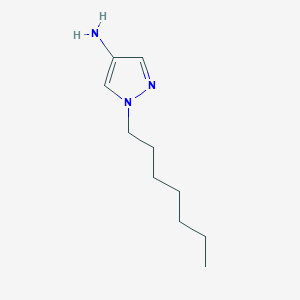
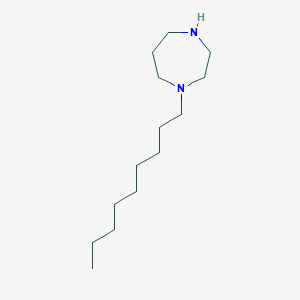
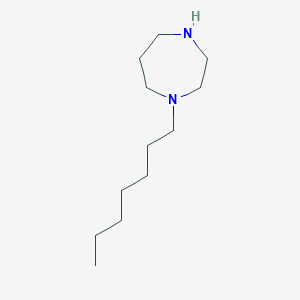
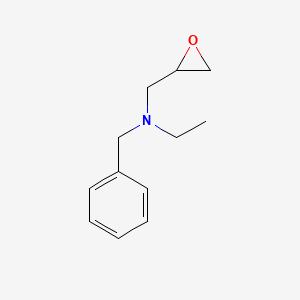


![Ethyl 3-[butyl(ethyl)amino]propanoate](/img/structure/B6353243.png)
![Ethyl 3-[(3-methylbutyl)amino]propanoate](/img/structure/B6353254.png)